molecular formula C11H12Cl2N2S B1451196 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride CAS No. 1177335-53-3

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride

Cat. No. B1451196
M. Wt: 275.2 g/mol
InChI Key: CPDKFTIIWMMSDJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves the introduction of a thiazole ring with a 4-chloro-phenyl substituent. Researchers have synthesized various compounds containing the thiazole ring with different substituents to evaluate their biological activities . The specific synthetic route for this compound would depend on the desired substituents and reaction conditions.


Physical And Chemical Properties Analysis

  • Melting Point : The melting point may be around 216°C (decomposition) based on related compounds .

Scientific Research Applications

1. Application in Chromatographic Analysis

The use of 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in chromatographic analysis has been explored. A study by Brzezińska et al. (2003) demonstrated its application in quantitative structure-activity relationship (QSAR) analysis of H1-antihistamine activity. This involved the use of thin-layer chromatography (TLC) plates and regression analysis to find relationships between chromatographic and biological activity data of thiazole derivatives, including 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride (Brzezińska, Kośka, & Walczyński, 2003).

2. Antitrypanosomal Activity

Thiazol-2-ethylamine, a similar compound, has shown potential in antitrypanosomal activity. Amin et al. (2017) constructed QSAR models for a series of antitrypansomal thiazol-2-ethylamines. This study may provide important structural aspects for designing new antitrypansomal agents, suggesting potential applications for related compounds like 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride (Amin, Adhikari, Bhargava, Jha, & Gayen, 2017).

3. Antimicrobial and Antifungal Activity

Compounds with a thiazole core, similar to 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride, have been studied for their antimicrobial and antifungal activities. For instance, Gaonkar, Rai, and Prabhuswamy (2006) synthesized novel oxadiazoles with a thiazole moiety and evaluated their antimicrobial activity. This suggests potential research applications for 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in antimicrobial fields (Gaonkar, Rai, & Prabhuswamy, 2006).

4. Anticancer Activity

Thiazole derivatives have been explored for their potential in anticancer applications. A study by Gomha, Salah, and Abdelhamid (2014) prepared thiadiazole and thiazole derivatives, demonstrating anticancer activity against breast carcinoma cell line MCF-7. This highlights the potential for research into similar compounds like 2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride in cancer treatment (Gomha, Salah, & Abdelhamid, 2014).

properties

IUPAC Name

2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2S.ClH/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13;/h1-4,7H,5-6,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPDKFTIIWMMSDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)CCN)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(4-Chloro-phenyl)-thiazol-2-yl]-ethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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